methyl2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate
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Overview
Description
Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate typically involves the reaction of 2,3-diaminopyridine with various carbonyl compounds. One common method includes the reaction of 2,3-diaminopyridine with methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride in methanol, resulting in the desired imidazopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of transition metal catalysts, such as palladium or copper, in cross-coupling reactions is a common approach to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include various substituted imidazopyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor modulation.
Medicine: It has potential therapeutic applications, including as a candidate for drug development targeting central nervous system disorders, cancer, and inflammation.
Industry: The compound is utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various cellular pathways. For example, it may act as a positive allosteric modulator of GABA A receptors or inhibit specific kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in the development of sedative and hypnotic drugs.
Imidazo[1,2-a]pyridine: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .
Biological Activity
Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, antibacterial properties, and mechanisms of action, supported by data tables and relevant case studies.
IUPAC Name : Methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate
CAS Number : [Not provided in search results]
Molecular Formula : C₉H₈N₄O₃
Antiproliferative Activity
Recent studies have shown that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated an IC50 range of 1.45–4.25 μM against multiple cancer cell lines, indicating a robust dose-dependent response and suggesting a cell cycle-phase-specific mechanism of action .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line Tested | IC50 (μM) | Mechanism |
---|---|---|---|
Compound 19 | A549 (Lung) | 1.45 | G2/M arrest |
Compound 19 | HeLa (Cervical) | 2.10 | G2/M arrest |
Compound 19 | MCF-7 (Breast) | 4.25 | G2/M arrest |
Antibacterial Activity
Imidazo[4,5-b]pyridine derivatives have also been evaluated for their antibacterial properties. In a study comparing various nitrogen heterocycles, certain compounds exhibited potent activity against Staphylococcus aureus with MIC values as low as 3.12 μg/mL . This suggests that modifications in the imidazo structure could enhance antibacterial efficacy.
Table 2: Antibacterial Activity of Imidazo Derivatives
Compound | Pathogen Tested | MIC (μg/mL) | Control MIC (μg/mL) |
---|---|---|---|
Compound A | Staphylococcus aureus | 3.12 | Isoniazid: 0.25 |
Compound B | Escherichia coli | 12.5 | Ciprofloxacin: 2 |
The biological activity of methyl 2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is thought to involve several mechanisms:
- Cell Cycle Arrest : Research indicates that certain derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in bacterial metabolism or replication.
- Interaction with Proteins : Molecular docking studies have shown potential interactions with target proteins such as lumazine synthase from Mycobacterium tuberculosis, indicating possible pathways for antibacterial action .
Case Study 1: Antiproliferative Effects
A study focused on the synthesis and evaluation of various imidazo derivatives reported that one compound significantly inhibited the growth of A549 lung cancer cells through induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Antibacterial Efficacy
Another investigation highlighted the antibacterial properties of imidazo derivatives against Staphylococcus aureus. The study found that specific structural modifications enhanced the compounds' potency compared to standard antibiotics like ciprofloxacin .
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-12-7-5(11-9(12)14)3-4-6(10-7)8(13)15-2/h3-4H,1-2H3,(H,11,14) |
InChI Key |
QBNYDDPEZGDTEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=N2)C(=O)OC)NC1=O |
Origin of Product |
United States |
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